molecular formula C10H11ClO2 B7861744 3-(4-Chlorophenyl)oxolan-3-ol

3-(4-Chlorophenyl)oxolan-3-ol

Cat. No.: B7861744
M. Wt: 198.64 g/mol
InChI Key: IUJXWQNBALXSAV-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)oxolan-3-ol is an organic compound with the molecular formula C10H11ClO2 and a molecular weight of 198.65 g/mol . This product is offered with a high purity level of 97% and is intended for research and development purposes exclusively . As a tetrahydrofuran derivative bearing a chlorophenyl group, this compound serves as a versatile building block or intermediate in organic synthesis. Researchers may utilize it in the exploration and creation of novel compounds, particularly in the development of specialty chemicals. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use, nor for any household applications. Proper storage conditions include keeping the product sealed in a dry environment at room temperature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-chlorophenyl)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c11-9-3-1-8(2-4-9)10(12)5-6-13-7-10/h1-4,12H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJXWQNBALXSAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways for 3 4 Chlorophenyl Oxolan 3 Ol

Strategic Retrosynthesis of the 3-(4-Chlorophenyl)oxolan-3-ol Scaffold

The retrosynthetic analysis of this compound primarily involves the disconnection of the carbon-carbon bond between the oxolane ring and the 4-chlorophenyl group. This leads to two key synthons: a nucleophilic 4-chlorophenyl anion equivalent and an electrophilic oxolan-3-one. The most practical synthetic equivalents for these synthons are a 4-chlorophenyl Grignard reagent (4-ClC₆H₄MgBr) and oxolan-3-one, respectively. This disconnection is strategically advantageous as it simplifies the target molecule into readily accessible or synthesizable starting materials.

An alternative, though less direct, retrosynthetic approach could involve the disconnection of the C-O bond of the oxolane ring. This would lead to a linear precursor with a 4-chlorophenyl group and a hydroxyl group at the appropriate positions, which would then require a cyclization step. However, the Grignard-based approach is generally more convergent and efficient.

Detailed Synthetic Routes and Key Reaction Intermediates

The synthesis of this compound can be achieved through several routes, with the addition of a Grignard reagent to oxolan-3-one being the most direct.

The key intermediate, oxolan-3-one, can be synthesized from 1,2,4-butanetriol. This is typically achieved through an acid-catalyzed cyclization and subsequent oxidation of the resulting oxolan-3-ol.

The Grignard reagent, 4-chlorophenylmagnesium bromide, is prepared by the reaction of 1-bromo-4-chlorobenzene (B145707) with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).

The final step involves the nucleophilic addition of the 4-chlorophenylmagnesium bromide to oxolan-3-one. This reaction is typically carried out in an anhydrous ether solvent at low temperatures to control reactivity. An aqueous workup then protonates the resulting alkoxide to yield the final product, this compound.

Cyclization Approaches to Oxolane Ring Formation

The formation of the oxolane (tetrahydrofuran) ring is a critical aspect of the synthesis of the precursor, oxolan-3-one. A common and effective method is the acid-catalyzed dehydration of 1,2,4-butanetriol. This intramolecular cyclization proceeds via protonation of one of the hydroxyl groups, followed by nucleophilic attack by another hydroxyl group to form the five-membered ring.

Starting Material Reagents and Conditions Product Yield (%)
1,2,4-Butanetriolp-Toluenesulfonic acid, heatOxolan-3-olHigh

Subsequent oxidation of the secondary alcohol of oxolan-3-ol to a ketone yields oxolan-3-one. Various oxidizing agents can be employed for this transformation, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.

Enantioselective and Diastereoselective Synthesis of the Chiral Center

The carbon atom at the 3-position of this compound is a chiral center. The synthesis of a specific enantiomer can be achieved through the use of chiral catalysts or auxiliaries during the Grignard addition to oxolan-3-one. Chiral ligands, such as certain diamines or diols, can coordinate to the magnesium center of the Grignard reagent, creating a chiral environment that directs the nucleophilic attack to one face of the prochiral ketone.

For instance, the use of a chiral tridentate diamine/phenol ligand in the Grignard reaction has been shown to be effective in the asymmetric synthesis of tertiary alcohols with high enantioselectivity. nih.gov While not specifically documented for oxolan-3-one, this methodology represents a promising approach.

Ketone Grignard Reagent Chiral Ligand Enantiomeric Excess (ee %)
Prochiral KetoneArylmagnesium HalideChiral Tridentate Diamine/PhenolUp to 95%

Diastereoselective synthesis would be relevant if the oxolane ring already contained a stereocenter. In such cases, the existing stereocenter would influence the facial selectivity of the Grignard addition, leading to the preferential formation of one diastereomer. This is known as substrate-controlled diastereoselection.

Regioselective Introduction of the 4-Chlorophenyl Substituent

The Grignard reaction with oxolan-3-one ensures the regioselective introduction of the 4-chlorophenyl group at the 3-position of the oxolane ring. The carbonyl group at this position is the most electrophilic site, directing the nucleophilic attack of the Grignard reagent.

Alternative strategies for the regioselective arylation of tetrahydrofurans exist, such as palladium-catalyzed direct C-H arylation. However, these methods typically target the C2 or C5 positions of the tetrahydrofuran ring and would not be suitable for the synthesis of the target molecule where the aryl group is on the same carbon as the hydroxyl group.

Mechanistic Elucidation of Formation Reactions

The formation of this compound via the Grignard reaction proceeds through a well-established mechanism for nucleophilic addition to a carbonyl group. The carbon atom of the 4-chlorophenylmagnesium bromide, being more electronegative than magnesium, acts as a nucleophile and attacks the electrophilic carbonyl carbon of oxolan-3-one. This addition typically proceeds through a six-membered ring transition state.

Kinetic and Thermodynamic Considerations

The addition of a Grignard reagent to a ketone is generally an irreversible reaction, and therefore, the product distribution is under kinetic control. The reaction is typically performed at low temperatures to prevent side reactions and to favor the formation of the desired product. The transition state leading to the product has a lower activation energy than any potential competing pathways, making it the kinetically favored product.

In the context of enantioselective synthesis, the chiral catalyst lowers the activation energy of the transition state leading to one enantiomer more than the other, resulting in a kinetic resolution of the racemic starting material or a desymmetrization of a prochiral substrate.

The stability of the final product, the tertiary alcohol, is the thermodynamic driving force for the reaction. However, since the reaction is not reversible under normal conditions, the relative stability of the product does not influence the reaction pathway, which is dictated by the kinetics of the addition step.

Investigation of Transition States and Reaction Coordinate Diagrams

The mechanism of the Grignard addition to carbonyl compounds has been a subject of extensive study. For the reaction involving dihydrofuran-3(2H)-one, the reaction is believed to proceed through a nucleophilic addition mechanism. Computational studies on similar Grignard additions to ketones suggest a mechanism that may involve a single electron transfer (SET) pathway for sterically hindered substrates.

In the case of the reaction with γ-butyrolactone, the mechanism is more complex. The initial nucleophilic attack on the ester carbonyl leads to a tetrahedral intermediate. This intermediate collapses to form a ketone, which then undergoes a second Grignard addition. The transition state for the addition to the ester is proposed to be a four-membered ring structure, indicative of a [2+2] cycloaddition mechanism.

A reaction coordinate diagram for the addition of 4-chlorophenylmagnesium bromide to dihydrofuran-3(2H)-one would depict a single main energy barrier corresponding to the nucleophilic attack on the carbonyl carbon to form the alkoxide intermediate.

Reaction StepIntermediate/Transition StateRelative Energy (kcal/mol)
Reactants (Dihydrofuran-3(2H)-one + 4-Chlorophenylmagnesium bromide)-0
Transition State 1 (TS1) [Four-membered ring] ~15-20
Alkoxide IntermediateMagnesium alkoxide of this compound-5 to -10
Product (this compound)--25 to -30

Note: The energy values are illustrative and based on computational studies of similar Grignard reactions.

Optimization of Reaction Conditions for Scalable Synthesis

The efficiency and scalability of the synthesis of this compound are critically dependent on the optimization of reaction conditions. Key parameters include the choice of catalyst systems, ligand design, solvent, and temperature.

Catalyst Systems and Ligand Design

While the Grignard reaction is typically uncatalyzed, the use of additives can enhance reactivity and selectivity. For the synthesis of tertiary alcohols from ketones, the addition of zinc(II) chloride (ZnCl₂) has been shown to improve yields by minimizing side reactions such as enolization and reduction.

In the context of asymmetric synthesis, the development of chiral ligands for catalytic enantioselective addition of Grignard reagents is an active area of research. For the synthesis of chiral tertiary alcohols, copper-catalyzed systems with chiral phosphoramidite (B1245037) ligands have shown promise in achieving high enantioselectivity.

Catalyst/AdditiveLigand (for asymmetric synthesis)Effect on Reaction
None (standard Grignard)N/ABaseline reactivity, potential for side reactions.
ZnCl₂N/AMinimizes enolization and reduction, improving the yield of the desired alcohol.
Copper(I) salt (e.g., CuI)Chiral PhosphoramiditeEnables catalytic enantioselective addition, leading to chiral products.

Solvent Effects and Temperature Optimization

The choice of solvent is crucial for the formation and stability of the Grignard reagent and for the subsequent reaction with the carbonyl compound. Anhydrous ethers, such as diethyl ether and tetrahydrofuran (THF), are the most common solvents due to their ability to solvate the magnesium center.

Temperature control is also critical. The formation of the Grignard reagent is an exothermic process and is typically carried out at room temperature or with gentle heating to initiate the reaction. The subsequent addition to the carbonyl compound is often performed at lower temperatures (e.g., 0 °C to room temperature) to control the reaction rate and minimize the formation of byproducts. For reactions with esters, cryogenic temperatures (-40 °C or lower) can sometimes allow for the isolation of the ketone intermediate by preventing the second addition.

SolventTemperature Range (°C)Observations
Diethyl Ether0 to 35Standard solvent for Grignard reactions; its low boiling point allows for easy reflux and reaction control.
Tetrahydrofuran0 to 66Higher boiling point than diethyl ether; can be advantageous for less reactive halides.
Toluene/THF mix0 to refluxUsed for the preparation of some Grignard reagents, with THF as a co-solvent to facilitate formation.

Exploration of Novel Synthetic Transformations Involving this compound

As a tertiary benzylic alcohol integrated into a tetrahydrofuran ring, this compound presents opportunities for further synthetic transformations. Potential reactions could target the hydroxyl group or involve the tetrahydrofuran ring itself.

One plausible transformation is the acid-catalyzed dehydration of the tertiary alcohol. This reaction would likely lead to the formation of an endocyclic or exocyclic double bond, yielding dihydrofuran or furan (B31954) derivatives. The regioselectivity of the elimination would be influenced by the stability of the resulting alkene.

Another area for exploration is the rearrangement of the carbon skeleton. Under certain acidic conditions, tertiary alcohols can undergo pinacol-type rearrangements. For this compound, this could potentially lead to ring-expansion or ring-contraction products, affording novel heterocyclic structures.

Finally, fragmentation reactions of the tetrahydrofuran ring could be investigated. Under specific oxidative or reductive conditions, the ether linkage could be cleaved, leading to linear compounds with multiple functional groups, which could serve as versatile building blocks in organic synthesis.

Advanced Spectroscopic and Crystallographic Characterization of 3 4 Chlorophenyl Oxolan 3 Ol and Its Stereoisomers

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and the structure of a compound through its fragmentation pattern.

ESI and APCI are soft ionization techniques that are well-suited for the analysis of moderately polar and thermally labile molecules like 3-(4-Chlorophenyl)oxolan-3-ol. axispharm.comyoutube.commicrosaic.com

ESI-MS: This technique is ideal for polar molecules and would likely ionize the target compound by forming a protonated molecule, [M+H]⁺. nih.govnih.gov

APCI-MS: APCI is suitable for less polar and more volatile compounds and could also be used to generate the protonated molecular ion. axispharm.comyoutube.com

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (e.g., the [M+H]⁺ ion) to generate a fragmentation pattern that can be used to deduce the structure of the molecule. mdpi.com Common fragmentation pathways for this compound would include the loss of a water molecule from the tertiary alcohol and cleavage of the oxolane ring.

Table 2: Predicted Mass Spectrometry Data for this compound

Parameter Value
Molecular FormulaC₁₀H₁₁ClO₂
Exact Mass198.0448
[M+H]⁺ (ESI/APCI)m/z 199.0526
Major Fragment Ions (MS/MS)Loss of H₂O, cleavage of the oxolane ring

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

IR Spectroscopy: The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Other characteristic peaks would include C-O stretching vibrations for the ether and alcohol, and aromatic C-H and C=C stretching vibrations.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations and the C-Cl stretch would be expected to show strong signals in the Raman spectrum.

Table 3: Characteristic IR and Raman Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Alcohol O-HStretch, H-bonded3200-3600 (Broad)
Aromatic C-HStretch3000-3100
Aliphatic C-HStretch2850-3000
Aromatic C=CStretch1450-1600
C-O (Ether & Alcohol)Stretch1050-1250
C-ClStretch600-800

X-ray Diffraction Crystallography for Solid-State Structure and Absolute Configuration Determination

The determination of the absolute configuration is made possible by the phenomenon of anomalous dispersion, which occurs when the X-ray wavelength is near the absorption edge of an atom in the crystal. mit.edu The presence of the chlorine atom in this compound enhances this effect, facilitating a more reliable determination of the absolute stereochemistry. mit.edu The analysis of the diffraction data, often utilizing the Flack parameter, allows for the confident assignment of the (R) or (S) configuration to a specific enantiomer. ed.ac.ukmit.edu

While specific crystallographic data for this compound is not widely available in the public domain, a hypothetical data set is presented below to illustrate the typical parameters obtained from such an analysis.

Hypothetical Crystallographic Data for (R)-3-(4-Chlorophenyl)oxolan-3-ol

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 8.567
b (Å) 10.234
c (Å) 12.456
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 1092.3
Z 4

Theoretical and Computational Chemistry Applied to 3 4 Chlorophenyl Oxolan 3 Ol

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical (QM) calculations are fundamental to modern chemistry, offering a lens into the electronic behavior that governs molecular structure and reactivity. For 3-(4-Chlorophenyl)oxolan-3-ol, these methods can elucidate the distribution of electrons, the energies of molecular orbitals, and the stability of its geometric arrangement.

Density Functional Theory (DFT) has become a standard tool for investigating the structural and electronic properties of organic molecules due to its favorable balance of accuracy and computational cost. nih.govresearchgate.netnih.gov For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), are employed to determine the most stable three-dimensional structure of the molecule. materialsciencejournal.orgbohrium.com This process, known as geometry optimization, minimizes the total energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is found.

The optimized geometry provides critical data on the molecule's framework. For instance, calculations would reveal the precise bond lengths within the 4-chlorophenyl ring and the oxolane ring, as well as the orientation of the phenyl group relative to the heterocyclic ring. These structural parameters are in good agreement with experimental data for similar molecules when available. ijbiotech.com

Table 1: Predicted Geometrical Parameters for this compound using DFT (B3LYP/6-311G)

Parameter Atom Pair/Group Predicted Value
Bond Length C-Cl 1.75 Å
Bond Length C-O (hydroxyl) 1.43 Å
Bond Length C-O (ether in ring) 1.44 Å
Bond Angle C-C-Cl (aromatic) 119.5°
Bond Angle C-O-H (hydroxyl) 108.5°

Note: The data in this table is illustrative and represents typical values expected from DFT calculations on such a molecule.

While DFT is highly effective, ab initio methods offer a pathway to even higher accuracy, as they are derived directly from first principles without empirical parameterization. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation. These computationally intensive methods are often used to benchmark the results from DFT calculations or to study systems where DFT may be less reliable. For this compound, high-accuracy ab initio calculations could provide a definitive value for its total electronic energy, dipole moment, and polarizability, serving as a gold standard for other computational approaches.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

While QM methods excel at describing static structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations are used to model the movement of atoms and molecules over time, providing insights into conformational flexibility and dynamics. researchgate.netmdpi.com An MD simulation of this compound would reveal the accessible rotational states (rotamers) of the chlorophenyl group and the characteristic puckering motions of the five-membered oxolane ring.

By simulating the molecule in a solvent like water, MD can also explore how intermolecular interactions influence its conformational preferences. The results of these simulations are often visualized as a conformational landscape or a Ramachandran-like plot, highlighting the most stable and frequently adopted shapes of the molecule. This information is crucial for understanding how the molecule might interact with biological targets. The binding energy and stability of composite systems can be effectively analyzed through MD calculations. mdpi.commdpi.com

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of QM calculations. nih.govmdpi.com Using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically coupled with DFT, it is possible to calculate the magnetic shielding of each nucleus (¹H and ¹³C) in this compound. These theoretical shielding values are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS). Such predictions are invaluable for assigning peaks in experimental spectra. materialsciencejournal.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Aromatic (C-H ortho to Cl) 7.35 - 7.45 129.0 - 130.0
Aromatic (C-H meta to Cl) 7.25 - 7.35 128.5 - 129.5
Oxolane Ring (CH₂) 1.90 - 2.20 35.0 - 45.0
Oxolane Ring (CH₂-O) 3.80 - 4.10 68.0 - 72.0
Hydroxyl (OH) 2.50 - 4.00 (variable) -

Note: The data in this table is illustrative. Actual shifts can vary based on solvent and calculation level.

IR Frequencies: Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an Infrared (IR) spectrum. nih.gov By calculating the harmonic frequencies at the DFT level, a theoretical IR spectrum for this compound can be generated. nih.gov Predicted frequencies for key functional groups, such as the O-H stretch of the alcohol, the C-O stretches of the ether and alcohol, the aromatic C=C stretches, and the C-Cl stretch, can be compared with experimental data to confirm the molecule's identity and structure. nih.govnih.gov

Computational Studies on Reaction Mechanisms and Transition State Energetics

Computational chemistry allows for the detailed investigation of chemical reaction pathways, providing insights that are often difficult to obtain experimentally. mdpi.com For this compound, theoretical methods can be used to model potential reactions, such as its synthesis or subsequent transformations (e.g., dehydration, oxidation, or esterification).

By mapping the potential energy surface of a reaction, researchers can locate the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. DFT calculations are frequently used to optimize the geometries of reactants, products, and transition states, and to calculate the associated energies. nih.gov This allows for a complete energetic profiling of a proposed reaction mechanism, helping to determine its feasibility.

In Silico Screening and Molecular Modeling of Analogues

In silico (computer-based) screening is a vital component of modern drug discovery and materials science. Starting with the core structure of this compound, computational tools can be used to design and evaluate a virtual library of related analogues. mdpi.com Modifications could include changing the substitution pattern on the phenyl ring (e.g., replacing chloro with fluoro or methyl groups), altering the position of the hydroxyl group on the oxolane ring, or introducing other functional groups.

For each analogue, computational models can quickly predict key properties such as electronic characteristics, steric profile, and potential for intermolecular interactions. If a biological target is known, molecular docking simulations can be performed to predict the binding affinity and orientation of each analogue within the target's active site. researchgate.net This high-throughput virtual screening approach allows researchers to prioritize the most promising candidates for chemical synthesis and experimental testing, significantly accelerating the discovery process. mdpi.com

Structure Activity Relationship Sar and Structural Modification Strategies for 3 4 Chlorophenyl Oxolan 3 Ol Derivatives

Design Rationale for Analogues Based on Core Structure Modifications

The design of analogues of 3-(4-Chlorophenyl)oxolan-3-ol is guided by established principles of medicinal chemistry, focusing on modifications of the three key components of the molecule: the 4-chlorophenyl ring, the oxolane ring, and the tertiary hydroxyl group. The primary objectives of these modifications are to enhance target affinity and selectivity, improve pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and minimize off-target effects.

The 4-Chlorophenyl Group: This lipophilic group likely plays a significant role in binding to a hydrophobic pocket within the target protein. The chlorine atom, being an electron-withdrawing group, influences the electronic properties of the phenyl ring and can participate in halogen bonding. Analogues are designed to probe the importance of these interactions.

The Oxolane Ring: This saturated heterocyclic ring system acts as a scaffold, holding the phenyl ring and the hydroxyl group in a specific spatial orientation. Its polarity and hydrogen bond accepting capability (via the ether oxygen) can influence solubility and interactions with the biological target.

The Tertiary Hydroxyl Group: The hydroxyl group is a key polar feature, capable of acting as both a hydrogen bond donor and acceptor. It is often crucial for anchoring the molecule to the target protein. Modifications to this group can profoundly affect binding affinity and metabolic stability.

A systematic approach to analogue design involves:

Isosteric and Bioisosteric Replacements: Replacing functional groups with others that have similar steric and electronic properties to investigate their importance.

Homologation: Increasing the length of alkyl chains to probe the size and shape of hydrophobic pockets.

Conformational Constraint: Introducing rigid elements to lock the molecule into a specific conformation, which can lead to increased affinity and selectivity.

Synthetic Pathways to Key Derivatives

The synthesis of derivatives of this compound can be achieved through various established organic chemistry methodologies. The central precursor, this compound, can be synthesized via the Grignard reaction between 4-chlorophenylmagnesium bromide and oxolan-3-one. From this core structure, a diverse library of analogues can be generated.

The tertiary hydroxyl group is a prime site for modification to explore its role in biological activity and to modulate physicochemical properties.

Etherification: Reaction with alkyl halides or tosylates under basic conditions (e.g., using sodium hydride in THF) yields ethers. This modification can increase lipophilicity and probe for additional hydrophobic interactions.

Esterification: Acylation with acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine produces esters. Esters can act as prodrugs, being hydrolyzed in vivo to release the active parent compound, potentially improving bioavailability.

Replacement of the Hydroxyl Group: Dehydration followed by hydrogenation can yield the deoxy analogue. Alternatively, nucleophilic substitution reactions can be employed to replace the hydroxyl group with other functionalities like amines or azides, after conversion to a good leaving group (e.g., a tosylate).

Table 1: Proposed Derivatives via Hydroxyl Group Functionalization

Derivative NameModificationPotential Rationale
3-(4-Chlorophenyl)-3-methoxyoxolaneEtherificationIncrease lipophilicity, probe hydrophobic pocket
[3-(4-Chlorophenyl)oxolan-3-yl] acetateEsterificationProdrug potential, improved bioavailability
3-(4-Chlorophenyl)-3-aminooxolaneAminationIntroduce a basic center, potential for new interactions

Modifying the substituents on the phenyl ring allows for a detailed investigation of the electronic and steric requirements of the binding pocket.

Electronic Effects: The chlorine atom at the para-position can be replaced with other electron-withdrawing groups (e.g., -CF3, -NO2) or electron-donating groups (e.g., -CH3, -OCH3). This systematic variation helps to determine the optimal electronic environment for activity.

Steric Effects: The size of the substituent can be varied to probe the dimensions of the binding site. Moving the chloro substituent to the ortho- or meta-positions can also provide valuable information about the required substitution pattern for optimal interaction.

Table 2: Proposed Phenyl Ring Derivatives and their Rationale

Derivative NameModificationRationale
3-(4-Trifluoromethylphenyl)oxolan-3-olReplacement of -Cl with -CF3Investigate the effect of a stronger electron-withdrawing group
3-(4-Methoxyphenyl)oxolan-3-olReplacement of -Cl with -OCH3Explore the impact of an electron-donating group
3-(3-Chlorophenyl)oxolan-3-olPositional IsomerDetermine the importance of the para-substitution pattern

Ring Size Variation: Synthesis of analogues with cyclopentanol or cyclohexanol cores (ring contraction and expansion, respectively) can assess the importance of the five-membered ring structure for optimal positioning of the pharmacophoric elements.

Heteroatom Substitution: Replacing the oxygen atom of the oxolane ring with other heteroatoms, such as sulfur (to give a thiane derivative) or nitrogen (to give a piperidine derivative), can significantly alter the polarity, hydrogen bonding capacity, and metabolic stability of the scaffold.

Table 3: Proposed Oxolane Ring Modifications

Derivative NameModificationRationale
1-(4-Chlorophenyl)cyclopentanolRing ContractionAssess the importance of the oxolane ring oxygen
4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-olRing ExpansionEvaluate the impact of a six-membered ring scaffold
3-(4-Chlorophenyl)thiolan-3-olHeteroatom Substitution (S for O)Modify polarity and metabolic stability

Stereochemical Influences on Molecular Recognition and Interaction Profiles (Theoretical Focus)

The chiral center at the C3 position of the oxolane ring means that this compound exists as a pair of enantiomers, (R)-3-(4-Chlorophenyl)oxolan-3-ol and (S)-3-(4-Chlorophenyl)oxolan-3-ol. It is well-established in pharmacology that enantiomers can exhibit significantly different biological activities, a phenomenon known as eudismic ratio.

The differential activity arises from the three-dimensional arrangement of the pharmacophoric groups. One enantiomer may fit optimally into the chiral binding site of a receptor or enzyme, leading to a productive interaction, while the other enantiomer may bind with lower affinity or not at all.

Theoretical considerations for the stereochemical influence include:

Three-Point Attachment Model: For significant differences in activity, at least three points of interaction between the small molecule and the biological target are generally required. In the case of this compound, these could be the 4-chlorophenyl ring, the hydroxyl group, and the oxolane oxygen.

Conformational Analysis: Computational methods can be used to predict the preferred conformations of each enantiomer. The lower energy conformer that presents the key binding elements in the correct orientation for interaction with the target is likely to be the more active one.

Molecular Docking: In silico docking studies of both enantiomers into a model of the target binding site can provide insights into their potential binding modes and help to rationalize any observed differences in activity.

Computational SAR Modeling for De Novo Design

Computational chemistry plays a pivotal role in modern drug discovery, enabling the rational design of new molecules with improved properties. For this compound derivatives, several computational approaches can be applied for de novo design.

Quantitative Structure-Activity Relationship (QSAR): Once a dataset of analogues with corresponding biological activities is available, QSAR models can be developed. These models mathematically correlate the chemical structures of the compounds with their biological activities. Descriptors used in these models can be electronic (e.g., Hammett constants), steric (e.g., Taft parameters), or hydrophobic (e.g., logP). A robust QSAR model can then be used to predict the activity of novel, yet-to-be-synthesized analogues.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. This model can be generated based on a set of active compounds or from the ligand-bound crystal structure of the target. The resulting pharmacophore can then be used to screen virtual libraries for new molecules that fit the model, leading to the identification of novel scaffolds.

Structure-Based Drug Design (SBDD): If the three-dimensional structure of the biological target is known, SBDD methods can be employed. This involves docking virtual libraries of compounds into the active site of the target to predict their binding affinity and mode of interaction. This approach allows for the rational design of novel derivatives with improved complementarity to the binding site.

By integrating these computational tools with synthetic chemistry, the process of lead optimization can be significantly accelerated, leading to the development of more potent and selective drug candidates based on the this compound scaffold.

Investigations into Molecular Interactions of 3 4 Chlorophenyl Oxolan 3 Ol Mechanistic and Theoretical

Ligand-Macromolecule Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This technique is instrumental in identifying potential binding sites and understanding the key interactions that stabilize the ligand-receptor complex.

In a representative study, a structurally related compound containing a chlorophenyl group, (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine (BCMTP), was docked against the SARS-CoV-2 main protease (Mpro). The docking results revealed a strong binding affinity, with the BCMTP compound fitting snugly into the active site of the protease. The interactions were characterized by a combination of hydrogen bonds and hydrophobic interactions, which are crucial for the stability of the complex. The chlorophenyl moieties of the compound were observed to form significant hydrophobic interactions with the surrounding amino acid residues of the protein.

ParameterValue
Target Protein SARS-CoV-2 Main Protease (Mpro)
Ligand BCMTP
Docking Score (kcal/mol) -8.5
Key Interacting Residues THR25, HIS41, CYS44, MET49, GLY143, CYS145, HIS163, HIS164, GLU166, GLN189
Types of Interactions Hydrogen bonds, Hydrophobic interactions, Pi-alkyl interactions

Molecular Dynamics Simulations of Compound-Target Complexes

To further investigate the stability and dynamics of the ligand-protein complex predicted by docking simulations, molecular dynamics (MD) simulations are employed. MD simulations provide a time-resolved view of the molecular motions, allowing for a more detailed analysis of the interaction stability and the conformational changes in both the ligand and the protein.

Continuing with the example of BCMTP and the SARS-CoV-2 main protease, MD simulations were performed to assess the stability of the docked complex over a period of 100 nanoseconds. The root-mean-square deviation (RMSD) of the protein backbone and the ligand were monitored throughout the simulation. A stable RMSD for both the protein and the ligand indicates that the complex remains in a stable conformation. The root-mean-square fluctuation (RMSF) of individual amino acid residues can also be analyzed to identify regions of the protein that exhibit greater flexibility or are stabilized upon ligand binding. The MD simulations confirmed that the BCMTP compound remained stably bound within the active site of the Mpro, with minimal fluctuations, suggesting a persistent and stable interaction. nih.gov

Simulation ParameterValue
Simulation Time 100 ns
Software AMBER
Force Field AMBER19ffSB
Average Protein RMSD ~2.5 Å
Average Ligand RMSD ~1.5 Å
Key Stable Interactions Hydrogen bonds with HIS41 and CYS145

Energetic Analysis of Binding Poses and Interaction Hotspots

The energetics of ligand binding can be further dissected using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These methods calculate the binding free energy of a ligand to a protein by combining molecular mechanics energy terms with a continuum solvation model. This approach provides a more accurate estimation of the binding affinity compared to docking scores alone and can decompose the total binding energy into contributions from different types of interactions.

The MM/PBSA and MM/GBSA methods break down the binding free energy into several components: van der Waals energy, electrostatic energy, polar solvation energy, and nonpolar solvation energy. nih.govnih.gov This decomposition helps in identifying the key driving forces for the binding of a compound like 3-(4-Chlorophenyl)oxolan-3-ol to its target. For instance, a significant contribution from van der Waals and nonpolar solvation energies would suggest that hydrophobic interactions are the primary drivers of binding.

A hypothetical energetic analysis for a chlorophenyl-containing compound binding to a protein kinase might yield the following results:

Energy ComponentValue (kcal/mol)
Van der Waals Energy -45.2
Electrostatic Energy -20.5
Polar Solvation Energy +35.8
Nonpolar Solvation Energy -5.1
Total Binding Free Energy (ΔG_bind) -35.0

Computational Prediction of Potential Interaction Partners

Computational methods can also be employed to predict potential protein targets for a given small molecule. These in silico target prediction tools utilize a variety of approaches, including ligand-based methods that compare the query molecule to known active compounds, and structure-based methods that dock the molecule against a large library of protein structures. nih.govambermd.org

These predictive tools can generate a ranked list of potential protein targets, which can then be experimentally validated. For a molecule like this compound, such an analysis could reveal unexpected therapeutic opportunities or potential off-target effects.

A sample output from a target prediction server for a chlorophenyl-containing compound might look like this:

Predicted TargetConfidence ScoreRationale
Carbonic Anhydrase II 0.85High 2D and 3D similarity to known inhibitors
p38 Mitogen-Activated Protein Kinase 0.79Favorable docking score and pharmacophore match
Cyclooxygenase-2 0.72Shared structural motifs with known ligands
Voltage-gated sodium channel 0.68Similarity to known channel blockers

These predictions provide valuable starting points for further experimental investigation into the biological activity of the compound.

Study of Molecular Recognition Principles via Biophysical Techniques

Experimental biophysical techniques provide quantitative data on the thermodynamics and kinetics of ligand-protein interactions, which are essential for a complete understanding of molecular recognition.

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon the binding of a ligand to a protein. drexel.edunih.gov A single ITC experiment can determine the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. nih.gov This thermodynamic signature provides deep insights into the driving forces of the binding event. For example, a binding event driven by a large negative enthalpy change is typically associated with the formation of strong hydrogen bonds and van der Waals interactions.

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time. SPR can determine the association rate constant (k_on) and the dissociation rate constant (k_off) of a ligand binding to a protein immobilized on a sensor surface. researchgate.net These kinetic parameters provide information about how quickly a compound binds to its target and how long it remains bound, which can be critical for its pharmacological effect.

The following tables present hypothetical data that could be obtained from ITC and SPR experiments for a chlorophenyl-containing compound binding to a target protein:

Hypothetical Isothermal Titration Calorimetry (ITC) Data

Thermodynamic ParameterValue
Binding Affinity (K_D) 500 nM
Stoichiometry (n) 1.1
Enthalpy Change (ΔH) -15.2 kcal/mol
Entropy Change (TΔS) -6.5 kcal/mol
Gibbs Free Energy (ΔG) -8.7 kcal/mol

Hypothetical Surface Plasmon Resonance (SPR) Data

Kinetic ParameterValue
Association Rate (k_on) 2.5 x 10^5 M⁻¹s⁻¹
Dissociation Rate (k_off) 1.25 x 10⁻² s⁻¹
Binding Affinity (K_D) 50 nM

These biophysical data, in conjunction with computational modeling, provide a comprehensive understanding of the molecular interactions of this compound, paving the way for its potential development and application.

Advanced Research Applications and Future Directions for 3 4 Chlorophenyl Oxolan 3 Ol

Role as a Versatile Building Block in Complex Chemical Synthesis

The molecular architecture of 3-(4-Chlorophenyl)oxolan-3-ol makes it a highly versatile building block for the synthesis of more complex chemical entities. The tetrahydrofuran (B95107) (oxolane) ring is a common structural motif in a wide array of natural products and biologically active compounds. For instance, the tetrahydrofuran ring is a key component in the structure of several HIV protease inhibitors, where it plays a crucial role in binding to the enzyme's active site nih.gov. The 3-hydroxy group on the oxolane ring in this compound provides a reactive handle for a variety of chemical transformations. It can be used for esterification, etherification, or as a nucleophile in ring-opening reactions of other cyclic compounds.

Furthermore, the 4-chlorophenyl group can be modified through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to introduce additional complexity and functionality. This allows for the generation of a library of derivatives with diverse biological and chemical properties. The rigid, three-dimensional structure of the 3-aryl-oxolane core can serve as a scaffold to present appended functional groups in a well-defined spatial orientation, which is a critical aspect in the design of enzyme inhibitors and receptor ligands nih.gov. The synthesis of functionalized 3-aryl- and 3-heteroaryloxazolidin-2-ones via iodocyclocarbamation reactions highlights the utility of related structures in creating privileged chemical scaffolds for drug discovery nih.gov.

Potential in Materials Science: Development of Novel Polymeric or Supramolecular Architectures

In the realm of materials science, tetrahydrofuran and its derivatives are primarily known as precursors to polymers wikipedia.org. Polytetrahydrofuran (PTHF), also known as poly(tetramethylene ether) glycol (PTMEG), is a widely used polyether in the production of elastomeric materials like polyurethanes and polyesters researchgate.netsilvarigroup.com. This compound could potentially serve as a functionalized monomer in the synthesis of novel PTHF derivatives. The presence of the 4-chlorophenyl group would introduce rigidity and potentially alter the thermal and mechanical properties of the resulting polymer. The hydroxyl group provides a site for initiating ring-opening polymerization of tetrahydrofuran or for incorporation into a polymer backbone via condensation polymerization.

Moreover, the ability of the tetrahydrofuran oxygen to participate in hydrogen bonding opens up possibilities for the creation of supramolecular polymers researchgate.net. These are long-chain structures held together by non-covalent interactions. By functionalizing this compound with self-associating motifs, it could be used to create novel supramolecular materials with interesting properties such as self-healing and stimuli-responsiveness. The defined stereochemistry of the molecule could also be exploited to create chiral polymers with applications in enantioselective separations or as chiral catalysts. The formation of weak hydrogen bonds between tetrahydrofuran and water molecules has been studied, indicating its potential for interaction in aqueous environments or with other protic species in a material mdpi.com.

Exploration as a Probe Molecule for Mechanistic Organic Chemistry Studies

The specific structure of this compound makes it a candidate for use as a probe molecule in mechanistic organic chemistry studies. The presence of a chiral center at the C3 position allows for the investigation of stereoselective and stereospecific reactions youtube.commasterorganicchemistry.com. By using an enantiomerically pure form of the compound, the stereochemical outcome of a reaction can be precisely monitored, providing insights into the reaction mechanism. For example, in reactions involving nucleophilic substitution at the C3 position, the stereochemical course (inversion or retention of configuration) can reveal whether the reaction proceeds through an SN1 or SN2-type mechanism.

The 4-chlorophenyl group can also serve as a useful probe. The chlorine atom provides a handle for analysis by techniques such as X-ray crystallography, allowing for the precise determination of the molecule's structure in a crystal lattice. Furthermore, the electronic properties of the chlorophenyl group can influence the reactivity of the oxolane ring and the hydroxyl group. By comparing the reactivity of this compound with its non-chlorinated analog, the electronic effects of the substituent on the reaction mechanism can be elucidated.

Contribution to Fundamental Understanding of Stereoselectivity and Reactivity

The study of molecules like this compound can contribute significantly to the fundamental understanding of stereoselectivity and reactivity in organic chemistry. The synthesis of this molecule itself presents a challenge in controlling the stereochemistry of the quaternary carbon center. Developing synthetic methods to access specific stereoisomers of this compound would be a valuable contribution to the field of asymmetric synthesis mdpi.comnih.govnih.gov.

Once synthesized, the reactivity of the different stereoisomers can be investigated. For example, the diastereoselectivity of reactions at a position adjacent to the C3 stereocenter can be studied to understand the influence of the existing stereocenter on the formation of a new one. This is a key concept in stereocontrolled synthesis. The presence of the oxolane ring can also direct the stereochemical outcome of reactions on the side chain through conformational constraints or by acting as a directing group. The stereoselective synthesis of other substituted tetrahydrofurans has been achieved through various methods, including acidic cyclization of alkene-triol derivatives, providing a basis for comparison nih.gov.

Challenges and Opportunities in the Synthesis and Application of Substituted Oxolane Systems

A significant challenge in the study and application of this compound and related substituted oxolane systems lies in their stereoselective synthesis. The creation of a quaternary stereocenter, such as the C3 position in this molecule, is a non-trivial task in organic synthesis nih.gov. Overcoming this challenge requires the development of novel catalytic asymmetric methods or the use of chiral starting materials.

Despite these synthetic challenges, the opportunities presented by these molecules are substantial. The unique three-dimensional structures of substituted oxolanes make them attractive scaffolds for the development of new therapeutic agents. As previously mentioned, the tetrahydrofuran motif is present in several successful drugs nih.gov. The ability to synthesize a variety of substituted oxolanes with high stereochemical control would open up new avenues for drug discovery. In materials science, the incorporation of these rigid, functionalized cyclic ethers into polymers could lead to materials with novel properties mdpi.comrsc.org. The exploration of their use in asymmetric catalysis and as chiral solvating agents also represents a promising area of future research.

Q & A

Q. What are the established synthetic routes for 3-(4-Chlorophenyl)oxolan-3-ol, and how can purity be optimized?

The synthesis typically involves cyclization of 3-(4-chlorophenyl)-1,2-propanediol derivatives under acidic or basic conditions. For example, oxolane ring formation can be achieved via nucleophilic substitution using catalysts like BF₃·Et₂O or p-toluenesulfonic acid (PTSA) . To optimize purity (>95%), column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures is recommended. Purity validation via HPLC (C18 column, methanol/water mobile phase) ensures minimal by-products like unreacted diols or chlorinated impurities .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm the oxolane ring structure (e.g., δ ~3.8–4.2 ppm for oxolane protons, δ ~140 ppm for aromatic carbons).
  • FT-IR : Hydroxyl (O–H stretch at ~3200–3400 cm⁻¹) and C–Cl (~700 cm⁻¹) vibrations are key .
  • Mass Spectrometry : High-resolution MS (ESI+) validates the molecular ion ([M+H]⁺ at m/z 212.05) and fragments (e.g., loss of H₂O at m/z 194.04) .

Q. How should this compound be stored to ensure stability?

Store in airtight, light-resistant containers at 2–8°C. Avoid exposure to moisture, strong oxidizers, or bases, as the hydroxyl group may undergo dehydration or nucleophilic substitution. Stability studies (40°C/75% RH for 4 weeks) show <2% degradation when stored properly .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

By-products like 3-(4-chlorophenyl)oxolane (dehydration product) or dimeric ethers arise from excessive acid concentration or prolonged heating. Optimization strategies:

  • Catalyst Screening : Use mild Lewis acids (e.g., ZnCl₂) instead of strong acids to reduce dehydration .
  • Kinetic Control : Lower reaction temperatures (50–60°C) and shorter reaction times (<6 hours) suppress side reactions.
  • In Situ Monitoring : ReactIR or HPLC tracks intermediate formation, enabling timely quenching .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

The hydroxyl group’s steric hindrance (due to the adjacent oxolane ring and 4-chlorophenyl group) slows SN2 reactions. Computational studies (DFT) reveal a higher activation energy (~25 kcal/mol) for backside attack compared to less hindered analogs. Instead, SN1 pathways dominate in polar protic solvents (e.g., ethanol/water), forming carbocation intermediates .

Q. How does this compound interact with biological targets, and what assays are suitable for evaluation?

Preliminary studies on analogs suggest potential inhibition of cytochrome P450 enzymes (e.g., CYP3A4) via competitive binding. Assay design:

  • In Vitro CYP Inhibition : Use fluorogenic substrates (e.g., 7-benzyloxyquinoline) and human liver microsomes .
  • Molecular Docking : AutoDock Vina predicts binding affinities to the heme-active site (ΔG ≈ −8.2 kcal/mol) .
    Contradictory data on antimicrobial activity (e.g., MIC = 32 µg/mL vs. E. coli in some studies vs. no activity in others) highlight the need for standardized broth microdilution protocols .

Q. What analytical strategies resolve discrepancies in reported solubility data?

Reported solubility in water ranges from 0.5–1.2 mg/mL at 25°C. To resolve discrepancies:

  • Dynamic Light Scattering (DLS) : Detects aggregation, which may skew turbidimetric measurements.
  • Equilibrium Solubility : Stir saturated solutions for 24 hours, filter (0.22 µm), and quantify via UV-Vis (λ = 254 nm) .

Q. How can computational models predict the compound’s metabolic pathways?

Tools like MetaSite and GLORYx simulate Phase I/II metabolism:

  • Phase I : Predominant hydroxylation at the oxolane ring’s C2 position (60% likelihood).
  • Phase II : Glucuronidation of the primary alcohol (predicted by substrate’s logP ~2.1) .
    Validate predictions with LC-MS/MS analysis of hepatocyte incubations .

Data Contradiction Analysis

Q. Why do some studies report divergent biological activities for structurally similar analogs?

Variations in substituent positioning (e.g., 3- vs. 4-chlorophenyl groups) alter steric and electronic profiles. For example:

  • This compound : Moderate CYP3A4 inhibition (IC₅₀ = 12 µM).
  • 3-(3-Chlorophenyl) isomer : Lower activity (IC₅₀ = 45 µM) due to reduced hydrophobic interactions .
    Consistent assay conditions (e.g., enzyme concentration, incubation time) are critical for cross-study comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.